molecular formula C8H15NO B15396828 N-(2-Methylbutan-2-yl)prop-2-enamide CAS No. 3729-16-6

N-(2-Methylbutan-2-yl)prop-2-enamide

Cat. No.: B15396828
CAS No.: 3729-16-6
M. Wt: 141.21 g/mol
InChI Key: UGHVZLXVTYMJBC-UHFFFAOYSA-N
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Description

N-(2-Methylbutan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . As an acrylamide derivative, this compound serves as a valuable building block in organic synthesis and materials science research. Its structure, featuring a reactive acrylamide group linked to a tert-pentyl (2-methylbutan-2-yl) amine moiety, makes it a candidate for the synthesis of more complex functionalized templates, particularly in polymer science . A primary research application of such compounds is in the development of Molecularly Imprinted Polymers (MIPs) . MIPs are advanced materials engineered with specific cavities for target molecules, and they have great potential in environmental, food, and biomedical analyses . In this covalent imprinting strategy, the functionalized template is copolymerized with cross-linkers like divinylbenzene. Subsequent hydrolysis cleaves the amide bond, leaving behind a highly selective cavity within the polymer matrix. These MIPs have demonstrated high affinity for specific biomolecules, with imprinting factors exceeding 2.4 for targets like tyramine and L-norepinephrine in analytical studies . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

3729-16-6

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C8H15NO/c1-5-7(10)9-8(3,4)6-2/h5H,1,6H2,2-4H3,(H,9,10)

InChI Key

UGHVZLXVTYMJBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Arylethyl)-2-methylprop-2-enamides

Structural Differences : These compounds feature an aromatic (aryl) group linked via an ethyl chain to the acrylamide nitrogen (e.g., N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide), contrasting with the aliphatic 2-methylbutan-2-yl group in the target compound.
Properties and Applications :

  • Synthesis : High yields (46–94%) via N-acylation of substituted phenethylamines .
  • Adsorption : Aryl groups enable π-π interactions, granting MIPs high affinity for aromatic biomolecules (imprinting factors: 2.47–2.50) .
  • Morphology : Polymers derived from these compounds exhibit BET surface areas >200 m²/g, suitable for molecular recognition .

Comparison :

  • The target compound lacks aromaticity, reducing π-π interactions but increasing hydrophobicity (predicted LogP ~2.5 vs. aryl derivatives’ LogP ~3.0–3.5).
  • Steric hindrance from the branched alkyl may reduce polymerization efficiency compared to linear aryl-ethyl analogs.

Trifluoromethyl-Substituted Enamides (e.g., )

Structural Differences : Compounds like (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide feature electron-withdrawing substituents (F, CF₃) on aromatic rings.
Properties and Applications :

  • Bioactivity : Fluorinated derivatives show antimicrobial activity due to enhanced membrane permeability and metabolic stability .
  • Synthesis : Moderate yields (66–72%) via condensation reactions .

Comparison :

  • LogP for fluorinated analogs ranges from 3.5–4.5, higher than the target’s estimated 2.5.

N-[(Dialkylamino)methyl]methacrylamides ()

Structural Differences: These contain amino groups (e.g., N-[(dimethylamino)methyl]prop-2-enamide), introducing basicity and hydrogen-bonding capacity. Properties and Applications:

  • Synthesis : Prepared via Schiff base reactions, yielding colorless oils or solids .
  • Interactions: Amino groups enable pH-responsive behavior and coordination with metal ions.

Comparison :

Aliphatic Analogs (e.g., N-(butan-2-yl)-2-methylpropanamide, )

Structural Differences : The closest analog replaces the acrylamide’s double bond with a single bond (propanamide vs. prop-2-enamide).
Properties :

  • Molecular Weight : 143.23 g/mol (vs. 141.22 g/mol for the target) .
  • LogP : Reported as 29.1 (likely erroneous; estimated ~2.0–2.5 for similar aliphatic amides).

Comparison :

  • The acrylamide’s double bond in the target compound enables polymerization (e.g., for MIPs), unlike the saturated analog.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituent LogP (Predicted) Key Applications
N-(2-Methylbutan-2-yl)prop-2-enamide 141.22 Branched alkyl ~2.5 MIPs, Hydrophobic matrices
N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide 296.19 Aryl (Br-substituted) ~3.2 Biomolecule adsorption
(2E)-N-(4-Fluorophenyl)-3-[4-(CF₃)phenyl]prop-2-enamide 363.30 Aryl (F, CF₃) ~3.8 Antimicrobial agents
N-[(Dimethylamino)methyl]prop-2-enamide 142.20 Aminoalkyl ~1.0 pH-responsive materials

Q & A

Q. How do advanced NMR techniques (NOESY, DOSY) elucidate solution-phase dynamics?

  • Methodological Answer :
  • NOESY : Identify through-space correlations to confirm E/Z isomerism .
  • DOSY : Measure diffusion coefficients to detect aggregation (e.g., in DMSO-d6_6) .

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